molecular formula C6H7NO4S B1211229 2-Amino-4-hydroxybenzenesulfonic acid CAS No. 5857-93-2

2-Amino-4-hydroxybenzenesulfonic acid

Cat. No. B1211229
CAS RN: 5857-93-2
M. Wt: 189.19 g/mol
InChI Key: BYMZHAPPSICVQH-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybenzenesulfonic acid, also known as AHBS, is a chemical compound with the molecular formula C6H7NO4S . It has an average mass of 189.189 Da and a monoisotopic mass of 189.009583 Da . It is used as a dye intermediate .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-hydroxybenzenesulfonic acid consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact mass is 189.01000 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-hydroxybenzenesulfonic acid are not detailed in the search results, it’s known that this compound is used in the synthesis of dyes .


Physical And Chemical Properties Analysis

2-Amino-4-hydroxybenzenesulfonic acid appears as grey-brown rhombic crystals . It has a density of 1.675g/cm3 . The compound is soluble in hot water and alkali solutions .

Scientific Research Applications

  • Chromogenic Detection Systems : Fossati, Prencipe, and Berti (2010) described an improved chromogenic detection system using 2-Amino-4-hydroxybenzenesulfonic acid. This system, developed for the direct enzymatic assay of uric acid in biological fluids, offers a reliable, simple, rapid method suitable for both manual and automated procedures (Fossati, Prencipe, 2010).

  • Electrochemical Applications : Mu (2008) synthesized poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) via electrochemical copolymerization, revealing its potential in electrochemical applications due to its excellent redox activity and conductivity (Mu, 2008).

  • Catalytic Properties : Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes, demonstrating their efficiency as catalysts in alcohol oxidation, highlighting the role of 2-Amino-4-hydroxybenzenesulfonic acid in the formation of these complexes (Hazra et al., 2015).

  • Chemichromic Applications : Viscardi et al. (2002) discussed the use of 2-Amino-4-hydroxybenzenesulfonic acid in forming chemichromic azodyes for monitoring blood parameters. This study emphasizes its significance in developing color-changing compounds for medical diagnostics (Viscardi et al., 2002).

  • Electrochemical Degradation Studies : Pacheco et al. (2011) explored the electrochemical degradation of aromatic amines, including derivatives of 2-Amino-4-hydroxybenzenesulfonic acid, using boron-doped diamond electrodes. This research contributes to understanding the environmental degradation processes of such compounds (Pacheco et al., 2011).

  • Natural Product Synthesis : Guo et al. (2015) isolated new compounds from Gastrodia elata, incorporating 2-Amino-4-hydroxybenzenesulfonic acid derivatives. This study highlights its role in the synthesis and characterization of novel bioactive molecules (Guo et al., 2015).

  • Solid Acid Catalyst in Organic Synthesis : Reddy et al. (2011) utilized cellulose-sulfonic acid, which likely involves 2-Amino-4-hydroxybenzenesulfonic acid derivatives, as a biodegradable solid acid catalyst for synthesizing quinazolin-4(1H)-ones, demonstrating its application in green chemistry (Reddy et al., 2011).

properties

IUPAC Name

2-amino-4-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMZHAPPSICVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207288
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxybenzenesulfonic acid

CAS RN

5857-93-2
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
S Mu - The Journal of Physical Chemistry B, 2008 - ACS Publications
… In this case, 2-amino-4-hydroxybenzenesulfonic acid (AHB) and aniline were first used for the electrochemical copolymerization in this report because of the –SO 3 H and –OH …
Number of citations: 46 pubs.acs.org
Y Yang, S Mu - Electrochimica acta, 2008 - Elsevier
… Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB) was synthesized using chemical oxidative copolymerization of aniline and 2-amino-4-hydroxybenzenesulfonic acid (…
Number of citations: 24 www.sciencedirect.com
S Mu, Y Zhang, J Zhai - Electrochemistry communications, 2009 - Elsevier
… 2-Amino-4-hydroxybenzenesulfonic acid (AHB) was prepared via sulfonation of m-aminophenol [14]. The ionic liquid 1-ethyl-3-methylimidazolium ethyl sulfate was prepared by the …
Number of citations: 12 www.sciencedirect.com
C Chen, G Ding, D Zhou, X Lu - Electrochimica Acta, 2013 - Elsevier
… to the cases of p-aminophenol [3], 2-amino-4-hydroxybenzenesulfonic acid [22] and 2,4-… high electrochemical activity of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) …
Number of citations: 17 www.sciencedirect.com
R Reljic, M Ries, N Anić, B Ries - Clinical chemistry, 1992 - academic.oup.com
We describe a colorimetric assay for glucose determination in human serum, with use of the chromogen 2-amino-4-hydroxybenzenesulfonic acid (AHBS), glucose oxidase, and …
Number of citations: 32 academic.oup.com
J Wu, Q Shi, S Mu - Synthetic Metals, 2019 - Elsevier
… Recently, we found that poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB) synthesized in the acid solution free of the ionic liquid exhibits especially high redox activity …
Number of citations: 2 www.sciencedirect.com
D Sarauli, C Xu, B Dietzel, B Schulz, F Lisdat - Acta Biomaterialia, 2013 - Elsevier
Sulfonated polyanilines have become promising building blocks in the construction of biosensors, and therefore we use here differently substituted polymer forms to investigate the role …
Number of citations: 24 www.sciencedirect.com
Y Zhang, S Mu, J Zhai - Synthetic metals, 2009 - Elsevier
… indicate that the unpaired spin density of PADAP synthesized under the optimal conditions is a little lower than that of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB) […
Number of citations: 15 www.sciencedirect.com
FS Omar, N Duraisamy, K Ramesh… - Biosensors and …, 2016 - Elsevier
… , poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB) coated on GCE using … Aniline, sulfuric acid, 2-amino-4-hydroxybenzenesulfonic acid (AHB) and ionic liquid were …
Number of citations: 99 www.sciencedirect.com
K Qu, X Zeng - Electrochimica Acta, 2016 - Elsevier
… Mu used the ionic liquid 1-ethyl-3-methylimidazolium ethylsulfate in the copolymerization of aniline and 2-amino-4-hydroxybenzenesulfonic acid to render the better electrochemical …
Number of citations: 27 www.sciencedirect.com

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